molecular formula C11H8ClF2NO B2987160 2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanone CAS No. 478079-31-1

2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanone

Cat. No.: B2987160
CAS No.: 478079-31-1
M. Wt: 243.64
InChI Key: NSZCOLISWPDZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanone is a useful research compound. Its molecular formula is C11H8ClF2NO and its molecular weight is 243.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chiral Synthesis Applications

One of the key applications of related compounds is in the synthesis of chiral intermediates. For instance, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral intermediate crucial for synthesizing Ticagrelor (an acute coronary syndrome treatment), was developed through a process involving a similar compound. This process, using a ketoreductase (KRED) KR-01, transformed 2-chloro-1-(3,4-difluorophenyl)ethanone into the chiral alcohol with high purity and yield. Such processes demonstrate the utility of these compounds in creating chiral centers for pharmaceutical applications (Guo et al., 2017).

Electrophilic Trifluoromethylthiolation Reagent

Compounds like 2-Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one, closely related to the queried compound, serve as effective electrophilic trifluoromethylthiolation reagents. These compounds, under specific catalysis, can transform a broad set of substrates into trifluoromethylthio compounds. This showcases their versatility as building blocks and reagents in organic synthesis (Huang et al., 2016).

Antifungal Applications

Compounds with structures similar to the queried chemical, specifically 1,2,4-triazoles having a difluoro(heteroaryl)methyl moiety, have shown significant antifungal activities. These compounds were synthesized starting from reactions involving ethyl 2,2-difluoro(heteroaryl)acetate, demonstrating the potential of such fluorinated compounds in developing new antifungal agents (Eto et al., 2000).

Catalysis and Polymerization

Certain compounds, such as 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, have been used to create tridentate ligands for iron(II) and cobalt(II) dichloride complexes. These complexes have shown good catalytic activities for ethylene reactivity, including oligomerization and polymerization, highlighting their potential in industrial catalysis (Sun et al., 2007).

Antibacterial and Antifungal Activity

Novel 1H-indole derivatives, synthesized through reactions involving similar compounds, have shown promising antibacterial and antifungal activities. This points to the potential of these fluorinated compounds in developing new antimicrobial agents (2020).

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-(1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF2NO/c1-15-6-8(10(16)11(12,13)14)7-4-2-3-5-9(7)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZCOLISWPDZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.